molecular formula C16H23NO5 B7048090 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4,4-dimethoxyoxan-3-amine

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4,4-dimethoxyoxan-3-amine

Cat. No.: B7048090
M. Wt: 309.36 g/mol
InChI Key: BJRWJWOKRHKQJU-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4,4-dimethoxyoxan-3-amine is a complex organic compound that features a benzodioxin moiety and an oxan-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4,4-dimethoxyoxan-3-amine typically involves the reaction of 1,4-benzodioxane-6-amine with various alkylating agents. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base. The reaction is carried out under controlled pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4,4-dimethoxyoxan-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like NaOH or KOH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4,4-dimethoxyoxan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4,4-dimethoxyoxan-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can alter biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4,4-dimethoxyoxan-3-amine is unique due to its specific structural features, such as the presence of both benzodioxin and oxan-3-amine moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4,4-dimethoxyoxan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-18-16(19-2)5-6-20-11-15(16)17-10-12-3-4-13-14(9-12)22-8-7-21-13/h3-4,9,15,17H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRWJWOKRHKQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1NCC2=CC3=C(C=C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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